Technical Whitepaper: Properties and Applications of N,O-Bis(benzyloxycarbonyl)-L-Tyrosine
Technical Whitepaper: Properties and Applications of N,O-Bis(benzyloxycarbonyl)-L-Tyrosine
Executive Summary
In advanced peptide synthesis, the management of highly reactive side chains is the defining factor between a high-yielding process and a complex mixture of truncated or branched byproducts. N,O-bis(benzyloxycarbonyl)-L-tyrosine (commonly abbreviated as Z-Tyr(Z)-OH) is a specialized, dually-protected amino acid building block designed to neutralize the nucleophilicity of the tyrosine phenolic hydroxyl while simultaneously protecting the N-terminal amine.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the physicochemical properties of Z-Tyr(Z)-OH, the mechanistic causality behind its dual-protection strategy, and field-proven protocols for its incorporation and global deprotection in classical solution-phase peptide synthesis.
Physicochemical Profiling
Understanding the physical parameters of Z-Tyr(Z)-OH is critical for optimizing solvent selection and predicting its behavior during coupling reactions. The addition of two bulky, lipophilic benzyloxycarbonyl (Z) groups significantly alters the solubility profile of native tyrosine, preventing aggregation in organic solvents[1].
Table 1: Quantitative Data and Structural Properties
| Property | Value |
| Chemical Name | N,O-bis(benzyloxycarbonyl)-L-tyrosine |
| CAS Registry Number | 57228-56-5 |
| Linear Formula | C25H23NO7 |
| Molecular Weight | 449.465 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Physical Appearance | White to off-white powder |
| Solubility Profile | Soluble in DMF, DMSO, EtOAc, MeOH; Insoluble in H₂O[1] |
| Storage Conditions | 2–8°C, desiccated |
Mechanistic Rationale for Dual Z-Protection
The Threat of the Phenolic Hydroxyl
Unprotected tyrosine presents a significant risk during peptide coupling. Under basic conditions, the phenolic hydroxyl group (pKₐ ~10) can become deprotonated, forming a highly nucleophilic phenoxide anion. When exposed to powerful acylating agents (such as mixed anhydrides or acid chlorides), this phenoxide can attack the activated carboxyl group, leading to undesired O-acylation[2]. This results in branched peptide chains and severe yield reduction.
The O-Z Carbonate vs. O-Acetyl Strategies
Historically, chemists attempted to protect the tyrosine phenol using O-acetyl groups. However, O-acetyl is prone to O-to-N migration—transferring the acetyl group to a free amine and irreversibly capping the growing peptide chain[2].
By utilizing the benzyloxycarbonyl (Z) group on the phenol, we form an aryl benzyl carbonate . This carbonate bond is significantly less prone to migration than an ester. Furthermore, it perfectly aligns the deprotection chemistry: both the N-Z (a carbamate) and the O-Z (a carbonate) can be cleaved simultaneously via catalytic hydrogenolysis, eliminating the need for harsh, orthogonal acid treatments.
Caption: Causality of side reactions in unprotected tyrosine and the mitigating effects of O-Z protection.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each step.
Protocol 1: Solution-Phase Coupling of Z-Tyr(Z)-OH
This protocol outlines the formation of a peptide bond using standard carbodiimide chemistry.
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Causality Check: We chill the reaction to 0°C during activation to suppress the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct. N,N-Diisopropylethylamine (DIPEA) is used because its steric hindrance prevents it from acting as a competing nucleophile.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 equivalent of Z-Tyr(Z)-OH and 1.1 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous DMF. Chill the reaction vessel to 0°C under an inert atmosphere (Argon).
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Coupling Reagent Addition: Add 1.1 equivalents of EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.
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Amine Addition: Add 1.0 equivalent of the target amine component (free base or hydrochloride salt) followed by 2.0 equivalents of DIPEA.
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Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
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In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the amine starting material and the appearance of the product mass.
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Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous KHSO₄ (removes unreacted amines), 5% aqueous NaHCO₃ (removes unreacted acids and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Global Deprotection via Catalytic Hydrogenolysis
This protocol removes both the N-alpha and O-phenolic Z groups in a single step, generating volatile byproducts (toluene and CO₂) that are easily removed.
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Causality Check: Palladium on Carbon (Pd/C) is highly pyrophoric when saturated with hydrogen gas, especially in the presence of volatile solvent vapors like methanol. Strict adherence to the Argon-flushing steps is mandatory to prevent laboratory fires.
Step-by-Step Methodology:
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Preparation: Dissolve the protected Z-Tyr(Z)-peptide in Methanol or DMF.
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Inert Atmosphere: Flush the reaction flask thoroughly with Argon for 5 minutes.
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Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 10–20% w/w relative to the peptide).
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Hydrogenation: Evacuate the flask under mild vacuum and backfill with Hydrogen gas (H₂) via a balloon or a Parr shaker set to 1–3 atm.
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Reaction: Stir vigorously at room temperature for 2–12 hours.
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Self-Validating IPC: Monitor the reaction via LC-MS. The cleavage of two Z groups results in a highly specific, predictable mass shift of -268 Da (loss of two C₈H₇O₂ moieties, replaced by protons). The reaction is complete when the -268 Da mass peak is the sole species.
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Filtration: Purge the flask with Argon to remove all H₂ gas. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess solvent.
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Isolation: Evaporate the filtrate under reduced pressure to yield the fully deprotected peptide.
Caption: Workflow of Tyrosine dual-protection, coupling, and global deprotection via hydrogenolysis.
Stability and Side-Reaction Mitigation
While the O-Z carbonate is highly robust against mild acids (making it compatible with Boc-chemistry deprotection steps), it is inherently more electrophilic than the N-Z carbamate.
Field Insight: Because it is a carbonate, the O-Z group is susceptible to nucleophilic attack. Exposure to strong nucleophiles—such as hydrazine or prolonged treatment with secondary amines (e.g., piperidine)—can lead to premature cleavage of the phenolic protection[2]. For this reason, Z-Tyr(Z)-OH is optimally deployed in classical solution-phase synthesis utilizing global hydrogenolysis, rather than in Fmoc-based Solid Phase Peptide Synthesis (SPPS) where repeated piperidine exposure might compromise the integrity of the O-Z bond.
Conclusion
N,O-bis(benzyloxycarbonyl)-L-tyrosine (CAS 57228-56-5) remains a powerful tool in the arsenal of peptide chemists. By leveraging the differential reactivity of carbamates and carbonates, it elegantly masks the problematic phenolic hydroxyl group, improves peptide solubility in organic media, and allows for a clean, trackable global deprotection via catalytic hydrogenolysis. Understanding the mechanistic causality behind its application ensures higher yields and purer end-products in complex drug development pipelines.
References
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Title : N,O-BIS(BENZYLOXYCARBONYL)-L-TYROSINE AldrichCPR | Source : sigmaaldrich.com | URL :
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[2] Title : Principles Of Peptide Synthesis [PDF] | Source : vdoc.pub | URL : 2
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[1] Title : n,o-Bis[(benzyloxy)carbonyl]tyrosine | 57228-56-5 | Benchchem | Source : benchchem.com | URL : 1
